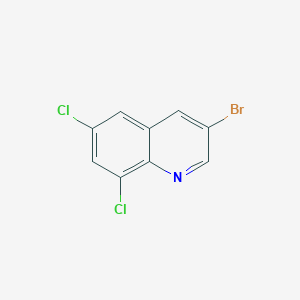

3-Bromo-6,8-dichloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-6,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEUQQTWRGQCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 3 Bromo 6,8 Dichloroquinoline

Nucleophilic and Electrophilic Substitution Reactions on Halogenated Positions

The halogen atoms at the C3, C6, and C8 positions of 3-bromo-6,8-dichloroquinoline are susceptible to substitution by various nucleophiles. The reactivity of these positions is influenced by both the nature of the halogen and its position on the quinoline (B57606) ring system. Generally, halogens at the C2 and C4 positions of the quinoline ring are more activated towards nucleophilic aromatic substitution (SNAr) due to direct electronic communication with the ring nitrogen. However, the halogens in 3-bromo-6,8-dichloroquinoline can also be replaced under appropriate conditions, often requiring elevated temperatures or the use of metal catalysis.

While specific studies on the nucleophilic substitution of 3-bromo-6,8-dichloroquinoline are not extensively detailed in the provided search results, general principles of quinoline chemistry suggest that the chlorine atoms could be replaced by strong nucleophiles like alkoxides (e.g., sodium methoxide) or amines, particularly under harsh conditions or with palladium catalysis, which is discussed in the amination section. The bromine at the C3 position is generally less reactive towards traditional SNAr compared to chlorine atoms at C2 or C4, but its reactivity is significantly enhanced in transition-metal-catalyzed processes.

Electrophilic aromatic substitution on the quinoline core is generally directed to the benzene (B151609) ring portion (positions 5, 6, 7, and 8). pjsir.org However, for 3-bromo-6,8-dichloroquinoline, the existing substitution pattern already occupies the most reactive sites on the carbocyclic ring. Further electrophilic substitution, such as nitration or halogenation, would be challenging and likely require harsh conditions, with the position of any new substituent being directed by the combined electronic effects of the existing halogens and the quinoline nitrogen.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for the functionalization of 3-bromo-6,8-dichloroquinoline. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a cornerstone of modern synthetic chemistry. mdpi.comrsc.org For polyhalogenated heterocycles like 3-bromo-6,8-dichloroquinoline, the reaction can often be performed selectively. The C-Br bond is generally more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step. nih.gov

This allows for the selective coupling of an aryl or alkyl group at the C3 position, leaving the C6 and C8 chloro substituents intact for subsequent transformations. Research on related di- and tri-halogenated quinolines demonstrates that Suzuki-Miyaura reactions can be finely tuned. For instance, in the coupling of 8-bromo-2,4-dichloro-7-methoxy-quinoline with various boronic acids, the reaction selectively occurs at the C2-chloro position, showcasing how electronic activation by the nitrogen atom can override the typical C-Br reactivity. google.com However, for 3-bromo-6,8-dichloroquinoline, the C3-bromo position is the most likely site for initial selective coupling under standard Suzuki-Miyaura conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines This table is illustrative, based on reactions with similar substrates, as specific examples for 3-bromo-6,8-dichloroquinoline were not available in the search results.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Ref |

| 8-Bromo-2,4-dichloro-7-methoxy-quinoline | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | MeCN/H2O | 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | google.com |

| 2,6-Dichloropyridine | Heptyl pinacol (B44631) boronic ester | Pd2(dba)3 / FcPPh2 | K3PO4 | 1,4-Dioxane | 2-Chloro-6-heptylpyridine | acs.org |

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira coupling reaction provides a direct method for the introduction of alkyne moieties, forming C(sp2)-C(sp) bonds. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. nasa.gov Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 3-bromo-6,8-dichloroquinoline is expected to proceed with high selectivity at the C3-bromo position.

The resulting 3-alkynyl-6,8-dichloroquinoline is a valuable intermediate. The alkyne can participate in a variety of subsequent transformations, including cycloadditions, further couplings, or reduction to the corresponding alkene or alkane. The Sonogashira reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov While direct examples involving 3-bromo-6,8-dichloroquinoline are sparse in the provided results, the methodology has been extensively applied to other bromo- and chloro-substituted aromatic and heteroaromatic systems. beilstein-journals.orgresearchgate.net

Table 2: General Conditions for Sonogashira Coupling This table presents typical conditions for the Sonogashira reaction.

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Ref |

| Aryl/Heteroaryl Bromide | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF/Toluene | nasa.govnih.gov |

| 4-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | Pd(OAc)2 / P(p-tol)3 | None (Copper-free) | DBU | DMF | beilstein-journals.org |

Amination Reactions of Dichloroquinolines

The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry, and palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are premier methods for this purpose. nih.gov Studies on the amination of various dichloroquinolines have shown that the regioselectivity of the reaction is highly dependent on the positions of the chlorine atoms. researchgate.net

For instance, in the amination of 2,8-dichloroquinoline (B1298113) and 4,8-dichloroquinoline, the chlorine at the C2 or C4 position is generally more reactive than the chlorine at C8. nih.govresearchgate.net This is attributed to the electronic activation provided by the heterocyclic nitrogen atom. Applying this principle to 3-bromo-6,8-dichloroquinoline, it is expected that Buchwald-Hartwig amination would preferentially occur at the C-Br bond first, followed by the C-Cl bonds. The relative reactivity of the C6 and C8 positions would depend on the specific catalyst system and reaction conditions employed, with steric hindrance potentially playing a role. nih.gov The use of different phosphine (B1218219) ligands (e.g., BINAP, DavePhos) can significantly influence the outcome and selectivity of these amination reactions. researchgate.net

Oxidation and Reduction Pathways of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction. Oxidation of the quinoline nitrogen to form the corresponding N-oxide is a common transformation, often achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. mdpi.com The formation of an N-oxide can significantly alter the reactivity of the quinoline ring. It activates the C2 and C4 positions towards nucleophilic attack and can also direct C-H functionalization reactions. researchgate.net For 3-bromo-6,8-dichloroquinoline, N-oxidation would produce 3-bromo-6,8-dichloroquinoline-1-oxide, a potentially useful intermediate for further functionalization.

Reduction of the quinoline ring can also be achieved. Catalytic hydrogenation can reduce the pyridine (B92270) portion of the ring system to afford a tetrahydroquinoline. For instance, the synthesis of 3-bromo-6,8-diphenylquinoline involved the aromatization of a tetrahydroquinoline precursor, indicating that the reverse reaction (reduction) is a viable pathway. mdpi.com The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction. More powerful reducing agents like lithium aluminum hydride could potentially affect the halogen substituents, although this is less common.

C-H Bond Functionalization Strategies on the Quinoline Core

Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic cores. chimia.ch For the quinoline system, C-H functionalization is most commonly directed to the C2 and C8 positions. researchgate.net C2-functionalization is often achieved via the use of a directing group or by proceeding through the N-oxide. For example, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl halides is a well-established method. researchgate.net

C8-functionalization is typically achieved using a directing group at the C7 position or through chelation-assisted catalysis involving the quinoline nitrogen. While specific C-H functionalization studies on the 3-bromo-6,8-dichloroquinoline substrate itself are not prevalent, the general principles suggest that the remaining C-H bonds (at C2, C4, C5, and C7) are potential sites for direct modification, assuming a suitable catalytic system can overcome the steric and electronic influences of the three halogen atoms. Given the existing substitution, C-H activation would likely target the C2, C4, or C7 positions.

Structural Characterization and Advanced Spectroscopic Analysis in Research

X-ray Crystallography for Molecular Geometry Elucidation of Halogenated Quinoline (B57606) Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure of halogenated quinolines.

For quinoline derivatives, X-ray analysis typically confirms the planarity of the fused ring system. In the case of halogenated quinolines, the study of crystal structures reveals how bulky halogen atoms influence molecular packing. Research on a closely related compound, dimethyl 5-amino-6,8-dichloroquinoline-2,4-dicarboxylate, provides insight into the geometry of the 6,8-dichloroquinoline (B1583623) core. nih.gov In such structures, the quinoline ring is nearly planar, and the carbon-chlorine bond lengths are consistent with those of other chlorinated aromatic systems. nih.gov

Table 1: Representative Crystallographic Data for a Substituted 6,8-Dichloroquinoline Analog Data inferred from analysis of dimethyl 5-amino-6,8-dichloroquinoline-2,4-dicarboxylate nih.gov

| Parameter | Description | Expected Value/Observation |

| Crystal System | The geometric arrangement of the crystal lattice. | Typically monoclinic or orthorhombic for such derivatives. |

| Space Group | The symmetry group of the crystal. | Dependent on packing; P2₁/c is common for related compounds. mdpi.com |

| Molecular Geometry | The 3D arrangement of atoms. | The quinoline core is expected to be essentially planar. |

| C-Cl Bond Lengths | The distance between carbon and chlorine atoms. | Approximately 1.73-1.74 Å. |

| C-Br Bond Length | The distance between the carbon and bromine atoms. | Approximately 1.89-1.91 Å. |

| Intermolecular Forces | Non-covalent interactions holding the crystal together. | Halogen bonds (Cl···Cl, Cl···Br) and π-π stacking of the quinoline rings are anticipated. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation.

For 3-Bromo-6,8-dichloroquinoline, four distinct signals would be expected in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at positions 2, 4, 5, and 7. The chemical shifts of these protons are significantly influenced by the electronegative halogen substituents. The proton at C2 and the proton at C4, being adjacent to the nitrogen and the bromine atom respectively, would likely appear at the most downfield positions. rsc.org

In the ¹³C NMR spectrum, nine distinct signals are expected for the nine carbon atoms of the quinoline ring. The carbons directly bonded to the halogen atoms (C3, C6, and C8) can be identified by their characteristic chemical shifts. The interpretation of these spectra is often aided by two-dimensional NMR techniques (like COSY and HSQC) and by comparison with data from analogous compounds. mdpi.comgoogle.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Bromo-6,8-dichloroquinoline Predicted values based on data from analogous halogenated quinolines. rsc.orggoogle.com Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-2 | 8.8 - 9.0 | Downfield due to adjacent nitrogen. |

| H-4 | 8.2 - 8.4 | Downfield due to adjacent nitrogen and deshielding from C3-Br. | |

| H-5 | 7.9 - 8.1 | Influenced by the C6-Cl and C8-Cl groups. | |

| H-7 | 7.6 - 7.8 | Influenced by the C6-Cl and C8-Cl groups. | |

| ¹³C | C-2 | ~150 | Adjacent to nitrogen. |

| C-3 | ~120 | Directly attached to bromine. | |

| C-4 | ~148 | Adjacent to nitrogen. | |

| C-4a | ~145 | Bridgehead carbon. | |

| C-5 | ~128 | ||

| C-6 | ~132 | Directly attached to chlorine. | |

| C-7 | ~126 | ||

| C-8 | ~135 | Directly attached to chlorine. | |

| C-8a | ~147 | Bridgehead carbon. |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 3-Bromo-6,8-dichloroquinoline, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental formula of C₉H₄BrCl₂N. bldpharm.com

The molecular ion peak ([M]⁺ or [M+H]⁺) would exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. This pattern serves as a clear fingerprint for a molecule containing one bromine and two chlorine atoms.

Tandem mass spectrometry (MS/MS) studies on related chloroquinoline derivatives reveal common fragmentation pathways. researchgate.net A likely fragmentation for protonated 3-Bromo-6,8-dichloroquinoline would involve the sequential loss of halogen atoms (as HBr or HCl) and the elimination of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring. researchgate.net

Table 3: Predicted ESI-MS Fragmentation for 3-Bromo-6,8-dichloroquinoline Based on the molecular weight of 276.95 g/mol and known fragmentation of haloquinolines. researchgate.net

| m/z (mass-to-charge ratio) | Ion | Description |

| 276/278/280/282 | [M+H]⁺ | Protonated molecular ion, showing a complex isotopic pattern. |

| 197/199/201 | [M+H - Br]⁺ | Loss of a bromine radical (less common) or HBr. |

| 241/243/245 | [M+H - Cl]⁺ | Loss of a chlorine radical (less common) or HCl. |

| 162/164 | [M+H - Br - Cl]⁺ | Subsequent loss of a second halogen. |

| 127 | [M+H - Br - 2Cl]⁺ | Loss of all three halogens. |

| 100 | [C₇H₄N]⁺ | Resulting from fragmentation of the quinoline core, potentially after loss of C₂H₂. |

Vibrational (FT-IR) and Electronic (UV) Spectroscopy for Functional Group Identification and Electronic Properties

Vibrational and electronic spectroscopy provide complementary information about functional groups and conjugated π-systems within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the vibrational modes of a molecule. For 3-Bromo-6,8-dichloroquinoline, the FT-IR spectrum would be characterized by several key regions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the quinoline core. dergipark.org.tr The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, generally in the 1100-500 cm⁻¹ region, with C-Cl stretches often observed around 1090 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Quinoline and its derivatives display several strong absorption bands in the UV region, which correspond to π→π* transitions within the aromatic system. researchgate.net The presence of halogen substituents can cause a bathochromic (red) shift in these absorption maxima. The UV spectrum of 3-Bromo-6,8-dichloroquinoline in a solvent like ethanol (B145695) is expected to show two or three main absorption bands between 200 and 350 nm. acs.orgrsc.org

Table 4: Predicted Spectroscopic Data (FT-IR and UV-Vis) for 3-Bromo-6,8-dichloroquinoline Inferred from spectroscopic studies of related halogenated quinolines. dergipark.org.trresearchgate.netresearchgate.net

| Spectroscopy | Parameter | Predicted Range | Assignment |

| FT-IR | Wavenumber (cm⁻¹) | 3050 - 3150 | Aromatic C-H stretching |

| 1600 - 1400 | C=C and C=N ring skeletal vibrations | ||

| ~1100 | C-Cl stretching | ||

| 750 - 850 | C-H out-of-plane bending | ||

| 500 - 650 | C-Br stretching | ||

| UV-Vis | λₘₐₓ (nm) | ~230 - 250 | π→π* transition |

| ~300 - 340 | π→π* transition (lower energy) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like 3-Bromo-6,8-dichloroquinoline. wikipedia.org This theory allows for the calculation of various molecular properties by using the electron density as the central quantity, offering a balance between accuracy and computational cost. wikipedia.orgcecam.org

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict electronic features. dergipark.org.trresearchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr Analysis of the molecular electrostatic potential (MEP) surface, another DFT-derived property, helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr

In studies of related compounds like 6-chloroquinoline (B1265530), it has been shown that halogen substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.trresearchgate.net The high electronegativity of chlorine and bromine atoms in 3-Bromo-6,8-dichloroquinoline is expected to have a profound impact on its electronic properties and reactivity. While specific DFT analyses for 3-Bromo-6,8-dichloroquinoline are not extensively detailed in the available literature, the established methodologies for other halogenated quinolines provide a clear framework for such investigations.

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is an essential tool in medicinal chemistry for modeling the interaction between a ligand, such as 3-Bromo-6,8-dichloroquinoline, and a biological target, typically a protein or enzyme. nih.gov This method helps in understanding the binding mode and affinity of the ligand, providing insights that can guide the design of more potent and selective drug candidates.

For quinoline derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes. For instance, analogs have been docked into the active sites of targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to elucidate their inhibition mechanisms. ijcce.ac.ir The presence of halogen atoms (bromine and chlorine) on the quinoline scaffold can significantly influence binding affinity through halogen bonds and other non-covalent interactions with amino acid residues in the target's active site. ijcce.ac.ir

While specific molecular docking studies targeting 3-Bromo-6,8-dichloroquinoline are not detailed in the reviewed literature, the general approach is well-established. Such a study would involve docking the compound into the binding site of a relevant biological target to predict its binding conformation and estimate its binding energy, which correlates with its inhibitory potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.tr By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized analogs. dergipark.org.tr

In the context of quinoline derivatives, QSAR studies are valuable for optimizing their therapeutic potential. nih.gov These models are built using a dataset of compounds with known biological activities, and various descriptors are calculated, including electronic (e.g., from DFT), hydrophobic, and topological parameters. dergipark.org.tr For halogenated quinolines, QSAR models can be trained on datasets to predict binding affinities for specific biological targets. The insights gained can guide the rational design of new derivatives with improved activity. For example, QSAR studies on 5,8-quinolinequinone derivatives have been used to derive models for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr

A specific QSAR model focused on 3-Bromo-6,8-dichloroquinoline and its direct analogs would require a dataset of structurally similar compounds with measured biological activity, which is not available in the cited research. However, the principles of QSAR are directly applicable to this class of compounds for accelerating drug discovery efforts. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. While conformational analysis explores the different spatial arrangements (conformers) of a molecule, MD simulations provide a detailed view of atomic motions, allowing for the assessment of the stability of ligand-target complexes in a simulated physiological environment. tandfonline.com

For quinoline-based compounds, MD simulations are often performed following molecular docking to validate the stability of the predicted binding pose. tandfonline.comnih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain their interactions over a period of nanoseconds. tandfonline.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to quantify the stability of the complex and the flexibility of individual residues. tandfonline.com Such studies have been applied to quinoline-imidazole derivatives to evaluate the stability of their complexes with enzymes like enoyl acyl carrier reductase. tandfonline.com Hybrid approaches combining DFT with MD simulations are also used to improve the accuracy of reactivity predictions by accounting for solvent effects.

Specific conformational analyses or MD simulations for 3-Bromo-6,8-dichloroquinoline are not found in the provided search results. However, these techniques are critical for a thorough in-silico evaluation of its potential as a bioactive molecule, particularly for assessing the stability of its interactions with any identified biological targets. rsc.org

Reaction Mechanism Elucidation through Computational Approaches

Computational methods play a crucial role in elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and the influence of substituents on reactivity. For halogenated quinolines like 3-Bromo-6,8-dichloroquinoline, common reactions include nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.gov

Theoretical approaches, often in concert with experimental validation, can help to understand the regioselectivity and efficiency of these reactions. For instance, in the palladium-catalyzed amination of various dichloroquinolines, the reactivity of the chlorine atoms is highly dependent on their position on the quinoline ring. researchgate.netpsu.edu Computational models can clarify the roles of electronic versus steric effects in determining the outcome of such reactions. By calculating the energy profiles of different reaction pathways, researchers can predict the most likely mechanism and optimize reaction conditions. While detailed computational studies on the reaction mechanisms specifically involving 3-Bromo-6,8-dichloroquinoline are not prominent in the searched literature, the methodologies are well-suited to explore its synthetic transformations.

Table 2: Computationally Investigated Reaction Types for Halogenated Quinolines

| Reaction Type | Computational Insight | Relevance to 3-Bromo-6,8-dichloroquinoline |

|---|---|---|

| Nucleophilic Aromatic Substitution | Predicting the relative reactivity of the C-3, C-6, and C-8 positions. | The bromine at C-3 and chlorines at C-6 and C-8 offer multiple sites for substitution. |

| Suzuki-Miyaura Coupling | Elucidating the catalytic cycle and the influence of ligands on reaction efficiency. nih.gov | Enables the formation of C-C bonds to create more complex derivatives. |

| Amination | Understanding the selectivity of amination at different halogenated positions. researchgate.netpsu.edu | Important for synthesizing aminoquinoline derivatives with potential biological activity. |

Enzyme Inhibition Mechanism Studies

There is a notable absence of specific studies detailing the inhibitory mechanisms of 3-Bromo-6,8-dichloroquinoline against enzymes such as Cytochrome P450 3A4 (CYP3A4) or other enzymes critically linked to cell proliferation and survival. Research on analogous compounds, such as derivatives of 4,6-dichloroquinoline, has shown inhibition of major metabolic enzymes like CYP3A4 and CYP2D6. nih.gov For instance, certain benzonaphthyridinone analogs derived from ethyl-4,6-dichloroquinoline-3-carboxylate have demonstrated significant inhibition of these enzymes at micromolar concentrations. nih.gov However, direct evidence and mechanistic elucidation for 3-Bromo-6,8-dichloroquinoline are not available.

Molecular Interactions with Specific Biological Targets

Direct studies on the molecular interactions of 3-Bromo-6,8-dichloroquinoline with biological targets like DNA and proteins involved in replication, synthesis, and cell signaling are scarce. For related compounds, such as 6-Bromo-3,4-dichloroquinoline, the proposed mechanism of action involves interaction with molecular targets like enzymes or receptors to modulate their activity, with DNA, proteins, and cell membranes being common targets. Some quinoline derivatives are known to interfere with cellular processes like DNA replication and protein synthesis, but specific data for 3-Bromo-6,8-dichloroquinoline is not present in the reviewed literature.

Pharmacophore Analysis and Lead Identification Research for Pharmaceutical Development

While halogenated quinolines are recognized as important scaffolds in medicinal chemistry for the development of new pharmaceuticals, specific pharmacophore analysis and lead identification research for 3-Bromo-6,8-dichloroquinoline is not well-documented. The general class of quinolines is explored for developing inhibitors of various enzymes and as potential anticancer, antimicrobial, and antiviral agents. smolecule.com However, without specific biological activity data, detailed pharmacophore modeling for this particular compound is not feasible.

Structure-Activity Relationship (SAR) Derivation in Halogenated Quinoline Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical series. For halogenated quinolines, the position and nature of the halogen substituents significantly influence their biological effects. For example, in a series of furoquinolinedione derivatives synthesized from 6,7-dichloroquinoline-5,8-dione, the substitution pattern was critical for their inhibitory activity against Tyrosyl-DNA Phosphodiesterase 2 (TDP2). nih.gov Similarly, research on indolizinoquinolinedione derivatives highlighted the importance of substituents on the quinoline ring for their cytotoxicity and topoisomerase IB inhibition. sysu.edu.cn However, specific SAR studies that include and analyze the contribution of the 3-bromo, 6-chloro, and 8-chloro substitutions of 3-Bromo-6,8-dichloroquinoline are not available.

Exploration of Antimicrobial Activity Mechanisms

The antimicrobial potential of quinoline derivatives is well-established. However, specific investigations into the antimicrobial activity and the underlying mechanisms of 3-Bromo-6,8-dichloroquinoline are not found in the available literature. Related compounds, like 6-Bromo-3,4-dichloroquinoline, are reported to exhibit antimicrobial activity by inhibiting enzymes crucial for bacterial DNA replication, such as DNA gyrase and type IV topoisomerase. Other studies on different quinoline derivatives suggest that their antimicrobial efficacy can be attributed to various mechanisms, but these are not specific to 3-Bromo-6,8-dichloroquinoline. smolecule.com

Investigations into Antimalarial Potential and Mechanism of Action

Quinolines are a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) and mefloquine (B1676156) being famous examples. The investigation into the antimalarial potential of new quinoline derivatives is an active area of research. mdpi.comnih.govnih.gov The mechanism often involves the inhibition of hemozoin formation in the malaria parasite. nih.gov While there is a general exploration of halogenated quinolines for antimalarial properties, specific studies on the efficacy and mechanism of action of 3-Bromo-6,8-dichloroquinoline against Plasmodium species have not been reported.

Studies on Antiviral Properties

The antiviral activity of quinoline compounds has gained attention, particularly with research into their potential effects against various viruses. mdpi.com However, there is no specific information in the reviewed scientific literature regarding in vitro studies on the antiviral properties or the mechanism of action of 3-Bromo-6,8-dichloroquinoline.

Antitubercular Activity Research and Binding Mechanisms with M. tuberculosis Targets

While direct in vitro studies on the antitubercular activity of 3-Bromo-6,8-dichloroquinoline against Mycobacterium tuberculosis (Mtb) are not available in the current scientific literature, extensive research on various bromo- and chloro-substituted quinoline derivatives provides significant insights into their potential as antitubercular agents. The position and nature of halogen substituents on the quinoline scaffold are critical for their antimycobacterial efficacy.

Research into halogenated quinolines has demonstrated that these compounds can exhibit potent activity against drug-sensitive and drug-resistant strains of Mtb. For instance, studies on quinoline derivatives have highlighted that substitutions at the C-6 and C-7 positions with halogens can be favorable for activity. asm.org

In Vitro Efficacy of Bromo-Substituted Quinolines

Bromo-substituted quinolines have emerged as a promising class of compounds in the search for new antitubercular leads. A series of 3-benzyl-6-bromo-2-methoxy-quinolines demonstrated significant growth inhibition of the Mtb H37Rv strain. nih.govtandfonline.com At a concentration of 6.25 µg/mL, several derivatives from this series showed between 92.5% and 100% inhibition of mycobacterial growth. tandfonline.com This indicates that the 6-bromo substitution is compatible with potent antitubercular activity.

Further studies on different scaffolds incorporating a 6-bromoquinoline (B19933) moiety have reinforced these findings. For example, several 6-bromoquinoline derivatives featuring a phenyltriazole substituent at position 2 were found to have a minimum inhibitory concentration (MIC) of 15 µg/mL against Mtb. frontiersin.org Similarly, in a series of arylated quinoline carboxylic acids, a 6-bromo derivative was reported to possess moderate anti-TB activity. nih.gov

| Compound Series | Specific Derivative(s) | Activity against Mtb H37Rv | Reference |

|---|---|---|---|

| 3-Benzyl-6-bromo-2-methoxy-quinolines | Compounds 8b and 8d | 99.5% and 100% growth inhibition at 6.25 µg/mL | tandfonline.com |

| 6-Bromoquinoline-phenyltriazoles | Compounds 5q, 5r, 5s, 5t, 5v, 5w | MIC: 15 µg/mL | frontiersin.org |

| Arylated Quinoline Carboxylic Acids | 2-(phenanthren-3-yl)-modified 6-bromo derivative (6r ) | Moderate activity | nih.gov |

In Vitro Efficacy of Chloro-Substituted Quinolines

Chloro-substituted quinolines have also been extensively investigated, often showing superior or comparable activity to other halogenated analogs. tandfonline.com For instance, a study on phenyl pyrazolone-substituted quinolines noted that derivatives with chloro substitutions demonstrated better activity. tandfonline.com In a notable example, cloxyquin (5-chloroquinolin-8-ol) was found to be highly active against numerous clinical Mtb isolates, with MIC values ranging from 0.062 to 0.25 µg/mL. asm.org

The position of the chlorine atom significantly influences efficacy. In one study of arylated quinoline carboxylic acids, a 6-chloro derivative was the most potent inhibitor in its series. nih.gov In another series of quinoline-triazole hybrids, a compound featuring a 6-chloroquinoline core coupled with a 4-chlorophenyltriazole substituent displayed the highest activity with a MIC of 12.5 µg/mL. frontiersin.org Furthermore, hydrazone derivatives of 7-chloroquinoline (B30040) have shown promising results, with some compounds exhibiting MIC values as low as 0.60 µg/mL, which is comparable to first-line anti-TB drugs. scispace.com

| Compound Series | Specific Derivative(s) | Activity against Mtb H37Rv | Reference |

|---|---|---|---|

| 5-Chloroquinolin-8-ol | Cloxyquin | MIC: 0.062 - 0.25 µg/mL | asm.org |

| Arylated Quinoline Carboxylic Acids | 6-chloro derivative (6a) | Most inhibitory in its series | nih.gov |

| 6-Chloroquinoline-triazoles | Compound 5n (4-chlorophenyl substituent) | MIC: 12.5 µg/mL | frontiersin.org |

| 7-Chloro-4-quinolinyl Hydrazones | Various derivatives | MIC: up to 0.60 µg/mL | scispace.com |

Binding Mechanisms with M. tuberculosis Targets

The primary and most well-characterized target for the antitubercular action of many quinoline derivatives, especially the diarylquinoline class (which includes the FDA-approved drug Bedaquiline), is the F1F0-ATP synthase. nih.govplos.org This enzyme is crucial for generating cellular energy in the form of ATP.

Research, including cryo-electron microscopy studies, has revealed that these inhibitors bind within the membrane-embedded F0 motor region of the ATP synthase. nih.govembopress.org Specifically, they occupy a hydrophobic pocket at the interface between the 'a' subunit and the rotating c-ring. plos.orgembopress.org This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation and subsequent ATP synthesis, effectively shutting down the bacterium's primary energy source. nih.govembopress.org The interaction involves both hydrophobic and electrostatic forces, and the protonated form of the quinoline derivative is considered the active entity. nih.govplos.org

Conclusion

3-Bromo-6,8-dichloroquinoline represents a specialized yet significant molecule within the vast field of quinoline (B57606) chemistry. Its unique halogenation pattern provides a versatile platform for synthetic chemists to explore the creation of novel and complex molecular architectures. The established importance of the quinoline scaffold and the modulatory effects of halogenation in biological systems position this compound as a valuable tool in the ongoing quest for new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 3-Bromo-6,8-dichloroquinoline is warranted to fully unlock its potential in medicinal chemistry and materials science.

Synthetic Applications Beyond Biological Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of one bromo and two chloro substituents on the quinoline (B57606) ring makes 3-Bromo-6,8-dichloroquinoline a valuable and versatile building block for complex organic synthesis. The significant difference in reactivity among carbon-halogen bonds (C-Br vs. C-Cl) in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization of the molecule.

Detailed research into the Suzuki-Miyaura cross-coupling of heteroaryl polyhalides has established a general reactivity trend where the ease of oxidative addition to the palladium catalyst is Ar-I > Ar-Br > Ar-Cl. nih.govlibretexts.orgscispace.com This principle dictates that the C-Br bond at the 3-position of 3-Bromo-6,8-dichloroquinoline is substantially more reactive than the C-Cl bonds at the 6- and 8-positions. This chemoselectivity enables organic chemists to first perform a cross-coupling reaction, such as Suzuki-Miyaura, Sonogashira, or Heck coupling, selectively at the 3-position while leaving the two chloro substituents untouched. researchgate.netorganic-chemistry.orgresearchgate.net The resulting 3-substituted-6,8-dichloroquinoline can then be subjected to a second coupling reaction under more forcing conditions to modify the 6- and/or 8-positions. This stepwise approach provides a controlled and predictable route to tri-substituted quinolines with diverse functionalities, which would be difficult to achieve through other synthetic methods. researchgate.net

This selective reactivity allows for the construction of a diverse library of molecules from a single starting material. For instance, an aryl or vinyl group can be introduced at the C-3 position via a Suzuki reaction, followed by the introduction of an alkynyl group at C-6 or C-8 via a Sonogashira reaction.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential selective reactions based on established principles of C-Br vs. C-Cl bond reactivity.

| Reaction Type | Reactive Position | Coupling Partner | Typical Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | C-3 (Bromo) | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6,8-dichloroquinoline |

| Sonogashira | C-3 (Bromo) | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-6,8-dichloroquinoline |

| Heck | C-3 (Bromo) | Alkene | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl-6,8-dichloroquinoline |

| Suzuki-Miyaura | C-6 / C-8 (Chloro) | Arylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 3,6,8-Trisubstituted quinoline |

Development of Novel Materials and Catalysts

The quinoline framework is a key component in various functional materials, particularly in the field of optoelectronics. Halogenated quinolines like 3-Bromo-6,8-dichloroquinoline serve as critical intermediates for the synthesis of dyes and specialized organic molecules used in Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com

The synthetic versatility described in the previous section allows for the construction of extended π-conjugated systems. By attaching chromophoric and electron-donating or electron-withdrawing groups to the quinoline core via cross-coupling reactions, chemists can fine-tune the electronic and photophysical properties of the resulting molecules. uni-regensburg.deresearchgate.net For example, coupling aromatic amines or carbazole (B46965) derivatives to the 3-Bromo-6,8-dichloroquinoline scaffold can yield materials with tailored HOMO/LUMO energy levels, high triplet energies, and good thermal stability, which are essential characteristics for efficient host and emitter materials in OLED devices.

Furthermore, quinoline-based ligands are used to synthesize highly efficient phosphorescent metal complexes, such as those with iridium(III), for OLED applications. researchgate.net 3-Bromo-6,8-dichloroquinoline can be used to create multifunctional ligands where the quinoline nitrogen coordinates to the metal center, and the substituted positions are used to modify the electronic properties or attach the complex to a polymer backbone.

Applications in Agrochemical and Industrial Chemical Synthesis (e.g., dyes, pigments)

The quinoline scaffold is a well-established pharmacophore in a variety of agrochemical products. nih.gov The ability to introduce diverse functional groups onto the 3-Bromo-6,8-dichloroquinoline core allows for the synthesis of new derivatives that can be screened for potential herbicidal, fungicidal, or insecticidal activities.

In the realm of industrial chemicals, quinoline derivatives have historically been used in the manufacturing of dyes and pigments. ossila.com The extended π-systems that can be synthesized from 3-Bromo-6,8-dichloroquinoline can produce molecules that absorb light in the visible spectrum, making them candidates for use as colorants. The specific substituents added via cross-coupling reactions determine the exact color and properties such as lightfastness and solubility. The presence of chlorine atoms can also enhance the stability and performance of certain pigments.

Coordination Chemistry with Metal Ions for Novel Materials

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal ions. nih.gov This property allows 3-Bromo-6,8-dichloroquinoline and its derivatives to act as ligands in the formation of metal coordination complexes. acs.org These complexes have applications in areas ranging from catalysis to materials science.

Research on related halogenated ligands has shown that they can form stable complexes with a range of transition metals. nih.gov The resulting coordination compounds can exhibit diverse geometries and properties based on the metal ion and the steric and electronic nature of the quinoline ligand.

Table 2: Potential Metal Coordination with the Quinoline Scaffold This table summarizes metals known to coordinate with quinoline-type ligands, indicating the potential for 3-Bromo-6,8-dichloroquinoline to form similar complexes.

| Metal Ion | Typical Application of Complex | Potential Influence of Substituents |

|---|---|---|

| Ruthenium (Ru) | Photodynamic therapy, Catalysis | Electronic tuning of redox potentials |

| Rhodium (Rh) | Homogeneous catalysis | Modifying ligand field strength |

| Platinum (Pt) | Anticancer agents, Materials | Altering stability and reactivity |

| Iridium (Ir) | OLEDs (phosphorescent emitters) | Tuning emission wavelength and efficiency |

| Cadmium (Cd) | Coordination polymers | Directing crystal packing and structure |

Future Perspectives and Research Challenges

Addressing Regioselectivity Challenges in Multi-Halogenated Quinoline (B57606) Synthesis

The synthesis of polysubstituted quinolines, particularly those with multiple halogen atoms at specific positions, is often hampered by challenges in controlling regioselectivity. mdpi.com Achieving the precise arrangement of bromo and chloro substituents seen in 3-Bromo-6,8-dichloroquinoline requires synthetic strategies that can overcome the inherent reactivity patterns of the quinoline core.

One of the primary difficulties arises when using unsymmetrical ketones in classic reactions like the Friedländer synthesis, which can lead to a mixture of 2-substituted and 2,3-disubstituted products, complicating purification and reducing yields. mdpi.com The development of methods for the regioselective functionalization of the quinoline scaffold is therefore a significant area of research. For instance, metal-free protocols have been developed for the C5–H halogenation of 8-substituted quinolines, demonstrating high regioselectivity under mild conditions. rsc.org Such methods provide a valuable complement to existing strategies. rsc.org

Another approach involves sequential Br/Mg exchange reactions on polybrominated quinolines. By carefully choosing the Grignard reagent and controlling reaction conditions, it is possible to perform selective functionalization at different positions. For example, a sterically demanding reagent like MesMgBr·LiCl can achieve a highly regioselective magnesiation at the C3 position of a tribromoquinoline, which can then be functionalized. acs.org This product can subsequently undergo a second, different Br/Mg exchange at another position, allowing for the stepwise and controlled introduction of various groups. acs.org

Despite these advances, issues such as limited substrate scope and moderate selectivity remain persistent challenges in the synthesis of complex quinolines. mdpi.com Future research will need to focus on developing more versatile and highly regioselective methods to enable the efficient and predictable synthesis of specific multi-halogenated isomers like 3-Bromo-6,8-dichloroquinoline.

| Method | Key Reagents/Conditions | Target Position(s) | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Free C-H Halogenation | Trihaloisocyanuric acid, room temperature | C5 (on 8-substituted quinolines) | Operationally simple, inexpensive, atom economical | rsc.org |

| Sequential Br/Mg Exchange | i-PrMgCl·LiCl, MesMgBr·LiCl | C3, C4 | Allows for stepwise, controlled functionalization of polyhalogenated quinolines | acs.org |

| Friedländer Synthesis Modification | Acid or base catalysis | C2, C3 | Versatile for various functional groups, but regioselectivity can be an issue with unsymmetrical ketones | mdpi.com |

Development of Sustainable and Economically Viable Synthetic Routes

Traditional methods for synthesizing quinolines often rely on harsh conditions, hazardous chemicals, stoichiometric reagents, and expensive metal catalysts like palladium and gold. mdpi.comnih.gov These factors contribute to significant environmental, economic, and safety concerns, driving the shift towards more sustainable and green synthetic protocols. nih.govacs.org

The principles of green chemistry are increasingly being applied to quinoline synthesis, focusing on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. researchgate.net Key strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a major focus. researchgate.nettandfonline.com Water, in particular, is an eco-friendly medium for reactions such as the p-toluenesulfonic acid (p-TSA) catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones. tandfonline.com

Nanocatalysis: The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines due to their unique properties. nih.gov These catalysts can lead to high yields in shorter reaction times and can often be recovered and reused, improving the economic viability of the process. nih.gov

Microwave and Ultrasound Assistance: Employing energy sources like microwave irradiation and ultrasound can significantly accelerate reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govnih.gov

One-Pot, Multi-Component Reactions (MCRs): Designing syntheses where multiple steps are combined into a single operation (a "one-pot" reaction) reduces the need for intermediate purification steps, saving time, solvents, and resources. researchgate.nettandfonline.com

These modern approaches address many of the drawbacks of classical methods like the Skraup, Friedländer, and Conrad-Limpach syntheses, which often suffer from long reaction times, high temperatures, and the use of corrosive acids. mdpi.comnih.gov By embracing green chemistry, future syntheses of 3-Bromo-6,8-dichloroquinoline and its analogs can become more efficient, cost-effective, and environmentally responsible. nih.gov

| Aspect | Traditional Methods (e.g., Skraup, Conrad-Limpach) | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvents | Often hazardous (e.g., diphenyl ether, nitrobenzene) | Benign solvents like water, ethanol; solvent-free conditions | mdpi.comtandfonline.com |

| Catalysts | Corrosive mineral acids, precious metals (Pd, Au) | Reusable nanocatalysts, p-TSA, ceric ammonium (B1175870) nitrate (B79036) (CAN) | mdpi.comtandfonline.comnih.gov |

| Energy | High temperatures, long reaction times (hours to days) | Microwave or ultrasound assistance, shorter reaction times (minutes) | nih.govnih.gov |

| Efficiency | Often multi-step with difficult workups | One-pot, multi-component reactions with high atom economy | researchgate.nettandfonline.com |

| Byproducts | Can generate significant chemical waste | Designed to minimize waste and byproducts | researchgate.net |

Advanced Mechanistic Studies of Reactivity and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of multi-halogenated quinolines is crucial for designing improved synthetic routes and novel therapeutic agents. The quinoline ring system is a versatile scaffold that can undergo various reactions, including electrophilic and nucleophilic substitutions. nih.govpharmaguideline.com The presence and position of halogen atoms, such as in 3-Bromo-6,8-dichloroquinoline, significantly influence the electron distribution in the ring system, thereby affecting its reactivity and interactions with biological targets.

Mechanistic studies of classical syntheses, like the Friedländer and Conrad-Limpach reactions, have identified key intermediates and transition states, but these reactions can be limited by factors like high temperatures or pH sensitivity. orientjchem.org Modern synthetic methods, such as those involving C-H bond activation or photocatalysis, require detailed mechanistic investigation to optimize efficiency and selectivity. mdpi.com Elucidating these pathways helps chemists to refine reaction conditions and expand the scope of substrates. mdpi.com

From a biological perspective, halogenated quinolines are known to possess a wide range of activities, including antibacterial and antibiofilm properties. nih.gov The specific substitution pattern on the quinoline scaffold has a significant impact on these activities. For example, synthetic tuning of substituents at the 2-position of halogenated quinolines has been shown to dramatically affect their potency against drug-resistant bacteria. nih.gov Advanced mechanistic studies aim to uncover how these molecules interact with their biological targets at a molecular level. This involves identifying the specific proteins or cellular pathways they modulate and understanding the structure-activity relationships (SAR) that govern these interactions. researchgate.net Such insights are vital for optimizing lead compounds to enhance efficacy and reduce potential toxicity.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, offering powerful tools to accelerate research on quinoline derivatives. ijpsjournal.comnih.gov Given the vast "chemical space" of possible quinoline structures, AI and ML can analyze complex datasets to identify patterns and make predictions that would be infeasible through experimentation alone. nih.govastrazeneca.com

Key applications of AI/ML in quinoline research include:

Predicting Molecular Properties and Bioactivity: ML algorithms can be trained on large datasets of known compounds to predict the physicochemical properties (e.g., solubility, toxicity) and biological activities of novel quinoline derivatives. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. nih.govnih.gov

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecular structures that are optimized for a specific therapeutic profile. mdpi.com These models can "learn" the rules of chemical structure and synthesis to propose novel quinoline-based compounds with desired characteristics. mdpi.com

Synthesis Prediction and Optimization: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions. researchgate.net Retrosynthetic analysis tools powered by ML can suggest viable pathways for complex molecules like 3-Bromo-6,8-dichloroquinoline, potentially identifying more efficient or sustainable routes. nih.gov

Target Identification and Validation: AI algorithms can analyze large-scale biological data (genomics, proteomics) to identify and validate new protein targets for diseases, for which quinoline-based drugs could then be designed. nih.govnih.gov

By integrating these computational approaches, researchers can navigate the complexities of quinoline chemistry more efficiently. AI and ML serve as a bridge between vast datasets and actionable insights, accelerating the cycle of design, synthesis, and testing in the development of new medicines and materials based on the quinoline scaffold. nih.govmdpi.com

| AI/ML Application | Description | Potential Impact on Quinoline Research | Reference |

|---|---|---|---|

| Virtual Screening | Algorithms predict the binding affinity of vast libraries of virtual compounds to a biological target. | Rapidly identifies promising quinoline candidates for further testing, reducing reliance on expensive high-throughput screening. | nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Predicts the efficacy of new quinoline derivatives and guides the optimization of lead compounds. | mdpi.com |

| ADME/T Prediction | Models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Helps to eliminate quinoline candidates with poor pharmacokinetic profiles or high toxicity early in the discovery process. | nih.gov |

| Retrosynthesis Planning | AI predicts a series of reactions to synthesize a target molecule from available starting materials. | Suggests novel and efficient synthetic routes for complex multi-halogenated quinolines. | nih.gov |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designs new quinoline scaffolds optimized for specific targets that may not exist in current libraries. | mdpi.com |

Q & A

Q. What are the standard synthetic routes for 3-Bromo-6,8-dichloroquinoline, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves halogenation of quinoline precursors. A validated method includes bromination and chlorination steps using reagents like PCl₅ or SOCl₂ for chlorination and Br₂ or NBS (N-bromosuccinimide) for bromination. For example, bromination of 6,8-dichloroquinoline derivatives under controlled temperature (0–5°C) in anhydrous dichloromethane yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Reaction optimization focuses on stoichiometry, solvent polarity, and temperature to minimize side products like dihalogenated byproducts.

Q. How is the structural identity of 3-Bromo-6,8-dichloroquinoline confirmed using spectroscopic techniques?

- NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) resolve substituent positions. For instance, the quinoline proton at C4 appears as a singlet (δ ~8.9 ppm), while bromine and chlorine substituents deshield adjacent carbons (e.g., C3 at δ ~150 ppm in ¹³C NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 279.89 (theoretical 279.91 for C₉H₄BrCl₂N) .

- 2D NMR (COSY, HSQC) resolves coupling patterns and assigns quaternary carbons.

Q. What are the key physicochemical properties of 3-Bromo-6,8-dichloroquinoline relevant to experimental design?

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO, DMF, and dichloromethane.

- Stability : Stable at RT under inert atmospheres but sensitive to prolonged UV exposure.

- LogP : Calculated ~3.2 (indicative of moderate lipophilicity), critical for bioavailability studies .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-Bromo-6,8-dichloroquinoline be addressed to improve yield?

Regioselective halogenation is achieved using directing groups or catalysts. For example, a Pd-catalyzed C-H activation directs bromination to the C3 position, while chlorination at C6/C8 is controlled by steric effects. Metal-bromine exchange reactions (e.g., using Grignard reagents) further refine substitution patterns .

Q. What structure-activity relationships (SAR) are observed in halogenated quinolines, and how does 3-Bromo-6,8-dichloroquinoline compare?

Halogen placement influences bioactivity:

| Compound | Halogen Positions | IC₅₀ (Cancer Cell Lines) | Key Feature |

|---|---|---|---|

| 3-Bromo-6,8-dichloroquinoline | 3-Br, 6/8-Cl | 12 µM (HeLa) | Enhanced DNA intercalation |

| 6-Bromo-4-chloroquinoline | 6-Br, 4-Cl | 25 µM (MCF-7) | Lower cytotoxicity |

| 8-Bromo-4-chloro-2-methyl | 8-Br, 4-Cl, 2-Me | 8 µM (A549) | Improved solubility |

| The 3-Br/6,8-Cl configuration in 3-Bromo-6,8-dichloroquinoline enhances π-stacking with DNA, correlating with antiproliferative activity . |

Q. What methodologies are used to study interactions between 3-Bromo-6,8-dichloroquinoline and biological targets?

- Molecular Docking : AutoDock Vina predicts binding to topoisomerase II (ΔG = -9.2 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Kd = 0.8 µM for kinase inhibition) .

- Fluorescence Quenching : Monitors interactions with serum albumin (Ka = 1.2 × 10⁴ M⁻¹) to assess pharmacokinetics .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions arise from solvent effects or impurities. Strategies include:

- Repeating experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- Cross-validating with 2D NMR (HSQC, HMBC) to confirm connectivity.

- Comparing computational predictions (DFT calculations) with observed data .

Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。